methyl (2S)-2-[[(2S)-1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-2-[[(2S)-1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-phenylpropanoate is a complex organic compound, known for its diverse applications in fields like chemistry, biology, and medicine. The structure of this compound includes a methyl ester group, a tert-butylamino moiety, and a phenyl group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2S)-2-[[(2S)-1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-phenylpropanoate generally involves multiple steps, starting with the condensation of appropriate starting materials. Commonly, one might begin with a protected amino acid and introduce the tert-butylamino and phenyl groups through a series of protected and deprotected reaction steps, involving reagents such as diisopropylcarbodiimide and hydroxybenzotriazole.
Industrial Production Methods: Industrial synthesis typically involves optimized reaction conditions for scalability and efficiency, such as using high-throughput reactors and continuous flow techniques. These methods ensure high yield and purity, which are crucial for its applications in research and medicine.
Chemical Reactions Analysis
Types of Reactions: Methyl (2S)-2-[[(2S)-1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-phenylpropanoate can undergo various reactions including:
Oxidation
Reduction
Substitution
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents such as potassium permanganate.
Reduction: : Common reducing agents like lithium aluminum hydride.
Substitution: : Nucleophilic reagents under acidic or basic conditions.
Major Products Formed: The reactions typically yield derivatives of the original compound, where functional groups may be modified or replaced, resulting in products with potentially altered bioactivity.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, often in the development of novel pharmaceuticals.
Biology: In biological research, it serves as a probe to study enzymatic reactions and protein interactions, due to its specific structure.
Medicine: Medically, it shows promise in drug development, particularly in targeting specific proteins or pathways involved in disease.
Industry: Industrial applications include its use in the manufacture of specialty chemicals and materials, where its specific properties are harnessed.
Mechanism of Action
The compound exerts its effects primarily through its interaction with proteins and enzymes. The tert-butylamino group and the phenyl moiety are crucial for binding to specific molecular targets, such as receptors or enzymes. These interactions modulate the activity of these targets, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar compounds include other amino acid derivatives and peptides that possess similar structural motifs. For instance:
L-tryptophan derivatives
N-substituted amino acid esters
The uniqueness of methyl (2S)-2-[[(2S)-1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-phenylpropanoate lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties compared to other compounds.
Hopefully, this article hits the mark! How's it looking?
Properties
Molecular Formula |
C19H30N2O3 |
---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2S)-1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C19H30N2O3/c1-13(2)16(17(22)21-19(3,4)5)20-15(18(23)24-6)12-14-10-8-7-9-11-14/h7-11,13,15-16,20H,12H2,1-6H3,(H,21,22)/t15-,16-/m0/s1 |
InChI Key |
RJZKFVCWUWSSRH-HOTGVXAUSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC(C)(C)C)N[C@@H](CC1=CC=CC=C1)C(=O)OC |
Canonical SMILES |
CC(C)C(C(=O)NC(C)(C)C)NC(CC1=CC=CC=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.